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Compound of Interest

Compound Name: 3-Methoxybutanal

Cat. No.: B3384146 Get Quote

Disclaimer: Experimental spectroscopic data for 3-methoxybutanal is not readily available in

public databases. The data presented in this guide is predicted based on established principles

of spectroscopy and data from structurally analogous compounds. This guide is intended for

educational and research purposes to illustrate the principles of spectroscopic interpretation.

Introduction
3-Methoxybutanal is a bifunctional organic molecule containing both an aldehyde and an

ether functional group. Spectroscopic analysis is essential for the structural elucidation and

confirmation of such molecules. This guide provides a detailed interpretation of the predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-
methoxybutanal. It is designed for researchers, scientists, and professionals in drug

development who utilize these analytical techniques.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 3-methoxybutanal.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

9.75 Triplet (t) 1H H1 (Aldehyde)

3.65 Sextet 1H H3

3.30 Singlet (s) 3H H5 (Methoxy)

2.50 Doublet of Triplets (dt) 2H H2

1.18 Doublet (d) 3H H4

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm) Carbon Atom Assignment

202.5 C1 (Aldehyde Carbonyl)

75.0 C3

56.0 C5 (Methoxy Carbon)

51.5 C2

20.0 C4

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2970-2850 Strong C-H (Alkyl) Stretch

2830, 2720 Medium, Weak C-H (Aldehyde) Stretch

1725 Strong C=O (Aldehyde) Stretch

1100 Strong C-O (Ether) Stretch

MS (Mass Spectrometry) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3384146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Method: Electron Ionization (EI)

m/z Proposed Fragment Ion

102 [M]⁺ (Molecular Ion)

87 [M - CH₃]⁺

73 [M - CHO]⁺

71 [M - OCH₃]⁺

57 [C₄H₉]⁺ or [CH₃CH(OCH₃)]⁺

45 [CH₃O=CH₂]⁺

29 [CHO]⁺

Interpretation of Spectroscopic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment and

connectivity of hydrogen atoms.

The most downfield signal at δ 9.75 (t) is characteristic of an aldehyde proton (H1). The

triplet multiplicity suggests coupling to the adjacent methylene protons (H2).

The signal at δ 3.65 (sextet) is assigned to the proton on the carbon bearing the methoxy

group (H3). Its multiplicity indicates coupling to the adjacent methylene (H2) and methyl (H4)

protons.

The sharp singlet at δ 3.30 (s) with an integration of 3H is characteristic of a methoxy group

(H5).

The signal at δ 2.50 (dt) corresponds to the methylene protons (H2) adjacent to the aldehyde

group. The doublet of triplets indicates coupling to both the aldehyde proton (H1) and the

methine proton (H3).
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The most upfield signal at δ 1.18 (d) is assigned to the methyl group protons (H4), with the

doublet multiplicity arising from coupling to the methine proton (H3).

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

The signal at δ 202.5 is in the typical range for an aldehyde carbonyl carbon (C1).[1]

The peak at δ 75.0 is assigned to the carbon atom bonded to the electronegative oxygen of

the methoxy group (C3).

The signal at δ 56.0 is characteristic of a methoxy carbon (C5).[2]

The peak at δ 51.5 corresponds to the carbon adjacent to the carbonyl group (C2).

The upfield signal at δ 20.0 is assigned to the methyl carbon (C4).

IR Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.

C-H (Alkyl) Stretch (2970-2850 cm⁻¹): Strong absorptions in this region are due to the

stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-H (Aldehyde) Stretch (2830, 2720 cm⁻¹): The presence of two distinct, albeit weaker,

peaks in this region is a hallmark of an aldehyde C-H bond.[3][4] The peak around 2720

cm⁻¹ is particularly diagnostic.[4][5]

C=O (Aldehyde) Stretch (1725 cm⁻¹): A very strong and sharp absorption band around this

wavenumber is characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3][6]

C-O (Ether) Stretch (1100 cm⁻¹): A strong absorption in this region is indicative of the C-O

single bond stretching vibration of the ether linkage.[7][8][9]

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak ([M]⁺) is expected at m/z 102, corresponding to the

molecular weight of 3-methoxybutanal (C₅H₁₀O₂).
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Key fragmentation pathways for 3-methoxybutanal are predicted to be:

α-cleavage at the aldehyde group, leading to the loss of a hydrogen radical (not typically

observed) or the formyl radical ([CHO]⁺, m/z 29), resulting in a fragment at m/z 73.[10][11]

[12]

α-cleavage at the ether linkage is a common fragmentation pathway for ethers.[12][13] This

can result in the loss of a methyl radical to give a fragment at m/z 87, or cleavage of the C-O

bond to lose a methoxy radical, resulting in a fragment at m/z 71.

McLafferty Rearrangement, common for carbonyl compounds, is possible if a gamma-

hydrogen is present. In 3-methoxybutanal, this would involve the transfer of a hydrogen

from the C4 methyl group to the carbonyl oxygen, followed by cleavage to produce a neutral

enol and an alkene. This is less likely to be a major pathway due to the presence of more

favorable cleavage sites.

Other significant fragments include m/z 45, corresponding to the stable oxonium ion

[CH₃O=CH₂]⁺, and m/z 57.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 3-methoxybutanal in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[14] For ¹³C NMR, a more

concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a

reasonable time.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard

(0 ppm).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters

include a 30-90° pulse angle, a sufficient number of scans to achieve a good signal-to-

noise ratio, and a relaxation delay of at least 5 times the longest T1 relaxation time for

quantitative measurements.[15]
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: As 3-methoxybutanal is a liquid, a neat sample can be analyzed.

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

[16][17]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Obtain a background spectrum of the clean salt plates.

Place the sample "sandwich" in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is

presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization: Utilize Electron Ionization (EI) as the ionization method. In the ion source, the

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the

molecules to ionize and fragment.[18][19][20]

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating a mass spectrum which is a plot of relative intensity versus m/z.
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Proposed Mass Spectrometry Fragmentation of 3-
Methoxybutanal

Proposed Fragmentation of 3-Methoxybutanal

3-Methoxybutanal

[C₅H₁₀O₂]⁺•

m/z = 102

[M - CH₃]⁺

[C₄H₇O₂]⁺

m/z = 87

 - •CH₃ (α-cleavage)

[M - CHO]⁺

[C₄H₉O]⁺

m/z = 73

 - •CHO (α-cleavage)

[M - OCH₃]⁺

[C₄H₇O]⁺

m/z = 71

 - •OCH₃ (α-cleavage)

[CH₃O=CH₂]⁺

m/z = 45

 (rearrangement)

[CHO]⁺

m/z = 29

 (cleavage)

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for 3-methoxybutanal.
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Workflow for Spectroscopic Data Interpretation

Data Acquisition

Data Analysis

Structural Interpretation
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Absorption Bands
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Determine Molecular Ion
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(IR)

Determine Molecular Weight
(MS)

Propose Structure

Final Structure Elucidation

Identify_Func_groups

Click to download full resolution via product page

Caption: General workflow for molecular structure elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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